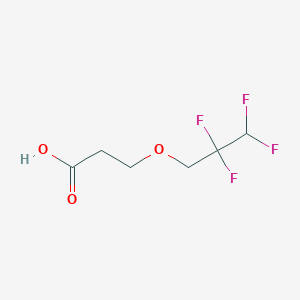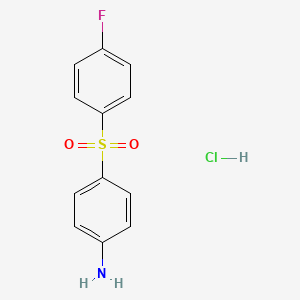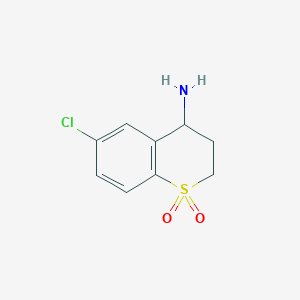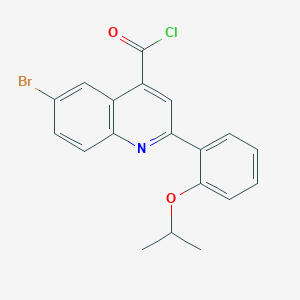
6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
“6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used in scientific research . It has a complex structure and offers a wide range of applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C19H16BrNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3, (H,22,23) . This indicates that the compound has a quinoline core with a bromine atom at the 6th position, a carbonyl chloride group at the 4th position, and an isopropoxyphenyl group at the 2nd position. Physical And Chemical Properties Analysis
The molecular weight of “6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride” is 404.69 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Methods : A study described a method for synthesizing a related compound, 6-hydroxy-1H-quinolin-2-one, in an ionic liquid, highlighting efficient bromination, acylation, and Heck reaction processes for such compounds (Liu Chang-chun, 2010).
- Thermotropic Dendrimers : Research on "willowlike" thermotropic dendrimers included the synthesis and characterization of monomers like 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane, related to the 6-bromoquinoline structure (Percec et al., 1994).
Biological Applications
- Antimicrobial and Antimalarial Agents : A series of novel compounds including 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives were synthesized and screened for antimicrobial and antimalarial activities, showing potential in drug development (Parthasaradhi et al., 2015).
Material Science and Photophysics
- Liquid Crystals : A study on 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines synthesized via the Sonogashira cross-coupling reaction evaluated their potential as liquid crystals, demonstrating the influence of molecular structure on liquid crystal properties (Rodrigues et al., 2019).
Catalysis
- Suzuki-Miyaura Reaction Catalyst : Research on the compound [PdCl2{8-(di-tert-butylphosphinooxy)quinoline}] revealed its efficiency as a catalyst for the Suzuki-Miyaura reaction, demonstrating its potential in organic synthesis (Scrivanti et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO2/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(21)23)14-9-12(20)7-8-16(14)22-17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVHJDBOPBNUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B1372306.png)
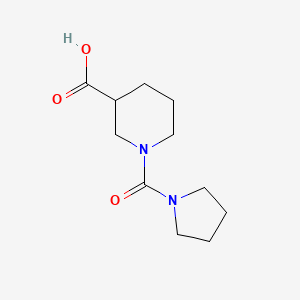
![1-[4-(1-aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B1372310.png)

![N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide](/img/structure/B1372313.png)
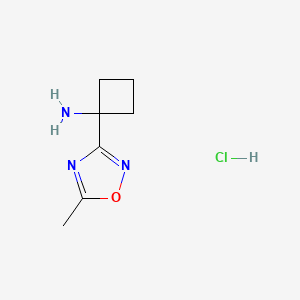



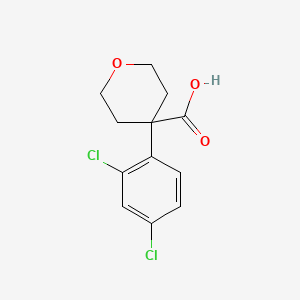
![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline](/img/structure/B1372322.png)
